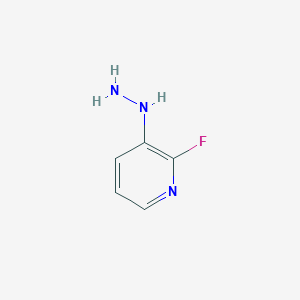

2-Fluoro-3-hydrazinopyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluoropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNULJBXZBUIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307202 | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138036-56-2 | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138036-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3 Hydrazinopyridine

Direct Halogen Nucleophilic Substitution Strategies

Direct nucleophilic substitution on a fluorinated pyridine (B92270) ring stands as a primary method for the introduction of a hydrazinyl group. This approach leverages the inherent reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Reaction of Fluorinated Pyridine Precursors with Hydrazine (B178648) Hydrate (B1144303)

The most direct route to 2-Fluoro-3-hydrazinopyridine involves the reaction of a di-halogenated pyridine precursor with hydrazine hydrate. A notable example is the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate. In a process described in a Chinese patent, these reactants are mixed in ethanol (B145695) as a solvent and reacted at room temperature. sci-hub.seresearchgate.net This method highlights a straightforward displacement of a halogen atom by the hydrazine nucleophile.

While specific academic studies on the direct reaction of 2,3-difluoropyridine (B50371) with hydrazine to yield this compound are not extensively detailed in the available literature, the principles of SNAr on polyfluorinated heteroaromatics suggest this as a viable, albeit potentially complex, pathway.

Influence of Halogen Regioselectivity and Leaving Group Effects

In nucleophilic aromatic substitution reactions on the pyridine ring, the positions ortho (2- and 6-) and para (4-) to the nitrogen atom are electronically activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. google.com Consequently, in a 2,3-dihalopyridine, the 2-position is the favored site for nucleophilic substitution.

The nature of the halogen atom also plays a critical role in these reactions. The reactivity of halogens as leaving groups in SNAr reactions is not solely dependent on bond strength. While the C-F bond is the strongest among carbon-halogen bonds, fluoride (B91410) can be an excellent leaving group, often superior to chloride, bromide, and iodide in this type of reaction. libretexts.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus accelerating the initial, often rate-determining, nucleophilic attack. sci-hub.se

In the case of a mixed dihalopyridine such as 2-fluoro-3-chloropyridine, the reaction with a nucleophile like hydrazine would preferentially occur at the 2-position, with the fluorine atom being a plausible leaving group. However, the specific regioselectivity and which halogen is displaced can be influenced by the reaction conditions and the nature of the nucleophile.

Solvent Systems and Reaction Condition Optimization

The choice of solvent and reaction conditions is paramount in optimizing the synthesis of this compound. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

In patent literature describing the synthesis of related hydrazinopyridines, various solvent systems and temperature profiles have been explored. For the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate, ethanol was used at room temperature. sci-hub.seresearchgate.net In the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566), solvents such as N,N-dimethylpropanolamine and n-butanol have been utilized at elevated temperatures (100-130 °C) under an inert atmosphere to improve reaction safety and yield. sci-hub.se The use of a solvent that can also act as an acid scavenger, like N,N-dimethylpropanolamine, can be beneficial in driving the reaction to completion. sci-hub.se

Optimization of reaction conditions would involve a systematic study of the interplay between solvent polarity, reaction temperature, and the concentration of reactants to maximize the yield and purity of the desired product while minimizing side reactions.

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound often involve the transformation of other pyridine derivatives. These multi-step approaches can offer advantages in terms of precursor accessibility and the ability to introduce specific functionalities in a controlled manner.

Conversion from Other Pyridine Halides (e.g., Chlorinated Analogs)

A common indirect route involves the synthesis of a hydrazinopyridine from a chlorinated precursor, followed by a halogen exchange reaction, or the use of a mixed halogenated precursor. The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine is a well-documented example. In this process, 2,3-dichloropyridine is reacted with hydrazine hydrate in a suitable solvent like N,N-dimethylpropanolamine or various polar solvents such as methanol, ethanol, dimethylformamide, dimethylacetamide, or tetrahydrofuran (B95107) under reflux conditions. sci-hub.seyoutube.com This reaction demonstrates the selective displacement of the chlorine atom at the 2-position.

The reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate can also be considered in this category, where a chlorinated analog is a direct precursor to a fluorinated product, assuming the chlorine atom is the leaving group. sci-hub.seresearchgate.net

Multi-step Preparations Involving Precursor Functionalization

More elaborate synthetic strategies can involve the functionalization of the pyridine ring prior to the introduction of the hydrazine group. For instance, a multi-step synthesis could start from a readily available pyridine derivative that is first fluorinated and then subjected to further transformations.

An example of relevant precursor functionalization is the preparation of 2-amino-3-fluoropyridine. A patented process describes the synthesis of this compound from 2,3-difluoro-5-chloropyridine, which undergoes an ammonification reaction with ammonia (B1221849) water, followed by a reduction step. google.com While this process does not directly yield a hydrazinopyridine, the resulting 3-amino-2-fluoropyridine (B75623) is a valuable intermediate. The amino group could potentially be converted to a hydrazine group through diazotization followed by reduction, a common method for synthesizing arylhydrazines. This highlights a potential multi-step pathway where the pyridine core is first functionalized with an amino group at the desired position, which is then transformed into the target hydrazinyl moiety.

Catalytic Approaches (e.g., Palladium- or Platinum-mediated Transformations)

The synthesis of hydrazinopyridine derivatives, including fluorinated analogues, can be significantly enhanced through the use of catalytic systems, particularly those involving palladium and platinum. These metals are effective in mediating key transformations such as hydrogenation and cross-coupling reactions, which are pivotal in constructing the target molecular framework.

One notable approach involves the use of a mixed catalytic system for hydrogen substitution reactions to produce pyridine halides, which are precursors to hydrazinopyridines. A combination of palladium on carbon (Pd/C) and platinum on carbon (Pt/C) has been shown to improve the selectivity and rate of these reactions. google.com Specifically, a mixed catalyst of 8% Pt/C and 8% Pd/C in a 1:10 ratio has been utilized in the synthesis of 2,3-dichloropyridine, a related precursor. google.com The use of this dual catalyst system resulted in higher purity and yield compared to using a single catalyst like Pd/C alone. google.com

Palladium catalysts are also central to the asymmetric hydrogenation of fluorinated hydrazones, providing a pathway to chiral fluorinated hydrazines. For instance, the catalyst [Pd(R)-DTBM-SegPhos(OCOCF3)2] has been successfully employed for the enantioselective hydrogenation of various fluorinated hydrazones, achieving high yields and enantioselectivities up to 94%. This methodology demonstrates the potential of palladium catalysis in creating stereochemically defined fluorinated hydrazine compounds.

Furthermore, palladium complexes are instrumental in activating carbon-fluorine (C-F) bonds in fluorinated pyridine rings. nih.gov Complexes such as trans-[PdF(4-C5NF4)(PiPr3)2] can catalyze Stille cross-coupling reactions, enabling the derivatization of polyfluorinated pyridines. nih.gov This C-F bond activation is a critical strategy for introducing substituents onto the pyridine core, which can be adapted for the synthesis of complex fluorinated molecules. While direct platinum-mediated transformations for this specific compound are less commonly detailed, platinum's role in mixed-metal systems for hydrogenation highlights its importance in the synthesis of the necessary precursors. google.com

| Catalyst System | Transformation Type | Substrate/Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| Mixed 8% Pt/C and 8% Pd/C | Hydrogen Substitution | 2,3,6-trichloropyridine | Improved selectivity and reaction rate for precursor synthesis. | google.comgoogle.com |

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Asymmetric Hydrogenation | Fluorinated Hydrazones | High yields and enantioselectivity for chiral hydrazines. | |

| trans-[PdF(4-C5NF4)(PiPr3)2] | C-F Bond Activation / Stille Coupling | Pentafluoropyridine | Enables derivatization of fluorinated pyridine rings. | nih.gov |

Process Research and Development Considerations

The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, efficiency, and purity. Process research and development focuses on creating a robust, safe, and economically viable manufacturing process.

Developing a scalable synthesis route is a primary objective in process chemistry. For complex intermediates like fluorinated hydrazinopyridines, this often involves optimizing existing routes or designing new ones that are amenable to large-scale production. A key strategy is to ensure the availability and security of the raw material supply chain as the program progresses. acs.org

For the closely related 3-chloro-2-hydrazinopyridine, a scalable process involves reacting 2,3-dichloropyridine with hydrazine hydrate in a polar solvent. google.com The reaction can be performed in large-volume reaction vessels (e.g., 1L four-neck flasks), indicating its suitability for scale-up. google.com Another critical aspect of scalability is the adoption of modern manufacturing technologies. Continuous flow reactors, for example, offer significant advantages for process development, including enhanced safety, improved heat transfer, and the ability to rapidly optimize reaction conditions by adjusting parameters like flow rate and temperature. researchgate.net This technology has been successfully applied to the synthesis of other fluorinated heterocyclic compounds, demonstrating its potential for the production of this compound. researchgate.net

Maximizing reaction efficiency and yield is crucial for minimizing costs and waste. Several strategies can be employed to achieve this. The choice of solvent is critical; for instance, using N,N-dimethylpropanolamine in the synthesis of a related chloro-hydrazinopyridine derivative not only dissolves the reactants but also acts as an acid-binding agent, which stabilizes the system's pH and promotes the reaction towards the product, leading to a yield of 95%. google.com

The molar ratio of reactants is another key parameter. In the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, using a molar ratio of 1:4-6 for the pyridine substrate to hydrazine hydrate was found to be optimal, contributing to yields as high as 95-99%. google.com This optimized ratio also helps to shorten the reaction time significantly. google.com Furthermore, process intensification using technologies like microchannel reactors can dramatically improve efficiency. A synthesis of 2-hydrazinopyridine (B147025) using this approach achieved a yield of 95.8% with a short reaction time of 100 seconds. chemicalbook.com The selection of an appropriate catalyst system, such as the mixed Pd/C and Pt/C catalyst, has also been shown to enhance product yield compared to single-catalyst systems. google.com

| Strategy | Example / Method | Impact on Efficiency / Yield | Reference |

|---|---|---|---|

| Solvent Selection | Using N,N-dimethylpropanolamine as a solvent and acid-binding agent. | Promotes reaction, leading to a 95% yield. | google.com |

| Optimizing Reactant Ratios | Molar ratio of 1:4-6 (2,3-dichloropyridine to hydrazine hydrate). | Achieved yields of 95-99% and shortened reaction times. | google.com |

| Catalyst System | Mixed Pd/C and Pt/C catalyst over a single catalyst. | Improved yield and product purity. | google.com |

| Process Intensification | Use of a microchannel reactor. | Achieved a 95.8% yield with a 100-second reaction time. | chemicalbook.com |

Ensuring high product purity is paramount, particularly for pharmaceutical intermediates. Impurity control begins with the selection of the synthetic route and reaction conditions. The use of a mixed Pt/C and Pd/C catalyst system, for example, not only improved yield but also resulted in a significantly higher product purity (99.7%) for 3-chloro-2-hydrazinopyridine compared to reactions using only a Pd/C catalyst, which yielded purities of 97% or less. google.com

Effective post-reaction purification is also essential. Standard procedures include cooling the reaction mixture to induce crystallization, followed by filtration or centrifugation to isolate the solid product. google.comgoogle.com Washing the isolated solid, typically with water, removes residual solvents and soluble impurities. google.comgoogle.com The final step is drying the product under vacuum to remove any remaining volatile substances. google.com The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), with target purities often exceeding 99%. google.com

Chemical Reactivity and Derivatization of 2 Fluoro 3 Hydrazinopyridine

Reactions of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a versatile functional group that readily participates in various condensation and cyclization reactions.

Hydrazone and Azine Formation

The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones. wikipedia.org 2-Fluoro-3-hydrazinopyridine can react with carbonyl compounds to yield the corresponding hydrazones. These reactions are typically carried out in a suitable solvent and may be catalyzed by acid. The general structure of a hydrazone formed from this compound is characterized by the C=N-NH- linkage.

Further reaction of a hydrazone with a second equivalent of a carbonyl compound can lead to the formation of an azine, which contains a C=N-N=C functionality. wikipedia.org The formation of azines from hydrazones derived from this compound is also a potential transformation.

Cyclocondensation Reactions to Form Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles, Thiadiazoles)

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazine (B178648) with a bifunctional electrophile, leading to the formation of a new ring system.

Pyrazoles: Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.comorganic-chemistry.org The reaction of this compound with a β-diketone would be expected to yield a 1-(2-fluoropyridin-3-yl)pyrazole derivative. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods. One common approach involves the reaction with a compound containing a C=N bond, such as a nitrile or an imidate. For instance, the reaction of 2-hydrazinopyridine (B147025) with nitriles in the presence of a suitable catalyst can lead to the formation of 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgchemistryjournal.net Another method involves the reaction of hydrazides with reagents like carbon disulfide to form an intermediate that can be cyclized with a primary amine. chemistryjournal.net

Thiadiazoles: 1,3,4-Thiadiazoles can be prepared from hydrazines and a source of a C-S unit. A common method involves the reaction of a hydrazine with a thiocarbonyl compound, such as a thioamide or a dithiocarbamate (B8719985) derivative. nih.govnih.gov For example, reacting this compound with a hydrazonoyl halide in the presence of a base can lead to the formation of substituted 1,3,4-thiadiazoles. nih.gov

Oxidation and Reduction Pathways

The hydrazinyl group is susceptible to both oxidation and reduction. Oxidation of hydrazines can lead to the formation of diazenes (R-N=N-H) or, under stronger conditions, can result in cleavage of the N-N bond. The specific products formed will depend on the oxidizing agent and the reaction conditions.

Reduction of the hydrazinyl group is less common but can be achieved using strong reducing agents. This would lead to the formation of the corresponding amine, 3-amino-2-fluoropyridine (B75623).

Reactions Involving the Pyridine (B92270) Ring and Fluoro Substituent

The pyridine ring in this compound is electron-deficient, which influences its reactivity. The fluorine atom at the 2-position is a particularly important site for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom and Other Halogens

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. nih.govresearchgate.netyoutube.com This makes it a good leaving group in the presence of strong nucleophiles. The rate of SNAr reactions on 2-halopyridines is generally faster for fluorine compared to chlorine. nih.gov

A variety of nucleophiles can displace the fluoride (B91410) ion, including:

Amines: Reaction with primary or secondary amines can introduce new amino substituents at the 2-position. youtube.com

Alkoxides and Phenoxides: These nucleophiles can be used to synthesize 2-alkoxy or 2-aryloxypyridine derivatives.

Thiolates: The reaction with thiolates provides a route to 2-thiopyridine derivatives.

The presence of other substituents on the pyridine ring can influence the rate and regioselectivity of the SNAr reaction. Electron-withdrawing groups generally enhance the rate of substitution. libretexts.org

Regioselective Functionalization of the Pyridine Ring

Beyond the SNAr reaction at the 2-position, the pyridine ring can undergo other functionalization reactions. The directing effects of the existing substituents (fluoro and hydrazinyl groups) play a crucial role in determining the position of new substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. However, the presence of the acidic protons on the hydrazinyl group would likely need to be addressed, for example, through protection, before a DoM strategy could be effectively employed. If the hydrazinyl group were protected, the directing metalating group would influence the site of deprotonation and subsequent reaction with an electrophile.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, assuming a suitable handle (e.g., a halogen) is present or can be introduced. The regioselectivity of such reactions would depend on the specific catalyst system and the electronic and steric properties of the substituents on the pyridine ring.

Organometallic Transformations (e.g., Cross-Coupling Reactions)

The reactivity of this compound in organometallic transformations is largely governed by the carbon-fluorine (C-F) bond at the C2 position of the pyridine ring. While the C-F bond is the strongest single bond to carbon, recent advances in catalysis have enabled its activation for cross-coupling reactions, particularly with electron-deficient aromatic systems. rsc.org Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are cornerstone methods for forming carbon-carbon bonds in organic synthesis. wikipedia.orgwikipedia.org

For this compound, the electron-withdrawing nature of the pyridine nitrogen atom facilitates the activation of the C-F bond. This allows the compound to potentially act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species. wikipedia.org It is plausible that this compound could couple with various aryl or vinyl boronic acids or their derivatives. harvard.eduorganic-chemistry.org The reaction would substitute the fluorine atom with an aryl or vinyl group, providing a direct route to 2-aryl-3-hydrazinopyridines. The hydrazine moiety may require protection prior to the reaction to prevent side reactions with the base or catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org By analogy with other fluorinated heterocycles, this compound could undergo Sonogashira coupling to yield 2-alkynyl-3-hydrazinopyridines. organic-chemistry.orgsoton.ac.uk This transformation is valuable for introducing linear alkyne scaffolds into the pyridine core. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.gov

The table below illustrates representative conditions for Sonogashira coupling reactions performed on a related fluoropyridine substrate, highlighting the potential reaction parameters.

| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh3)4, CuI | Et3N / THF | 92 | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh3)4, CuI | Et3N / THF | 93 | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh3)4, CuI | Et3N / THF | 90 | soton.ac.uk |

Buchwald-Hartwig Amination: While typically performed on aryl bromides or iodides, palladium-catalyzed C-N bond formation could potentially occur at the C-F position under specific conditions, allowing for the introduction of various amine nucleophiles. Furthermore, palladium catalysis is also employed for the coupling of aryl halides directly with hydrazine, suggesting the rich organometallic chemistry surrounding this class of compounds. escholarship.orgnih.gov

Role as a Synthetic Building Block

The dual functionality of this compound, possessing both an electrophilic center at C2 (C-F bond) and a nucleophilic hydrazine group at C3, makes it a highly valuable and versatile building block in synthetic chemistry.

Construction of Complex Molecular Architectures

This compound serves as a scaffold upon which complex molecular architectures can be systematically assembled. The ability to perform selective, stepwise functionalization at its distinct reactive sites is key to its utility. For instance, a synthetic sequence could begin with a palladium-catalyzed cross-coupling reaction at the C2 position to introduce a key structural fragment. The newly introduced group can then be further modified, or the still-intact hydrazine moiety can be engaged in subsequent transformations. This orthogonal reactivity allows for the controlled elaboration of the molecule, building complexity in a planned manner. This strategy is analogous to methods used for the vectorial functionalization of other heterocyclic scaffolds where different positions are selectively modified using a sequence of reactions like metalation, borylation, and cross-coupling to achieve a desired complex target. rsc.org

Synthesis of Multifunctional Pyridine Derivatives

The distinct chemical nature of the fluorine atom and the hydrazine group allows for their independent manipulation to generate a library of multifunctional pyridine derivatives.

Reactions at the C2-Position: The fluorine atom can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). nih.gov This reaction is facilitated by the electron-deficient nature of the pyridine ring. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of 2-alkoxy-, 2-thio-, or 2-amino-3-hydrazinopyridines, respectively. Alternatively, as discussed in section 3.2.3, C-C bond-forming cross-coupling reactions can be employed to install alkyl, alkenyl, or aryl substituents at this position.

Reactions at the Hydrazine Moiety: The hydrazine group is a potent nucleophile and can undergo a wide range of chemical transformations. It readily condenses with aldehydes and ketones to form hydrazones. Acylation with acid chlorides or anhydrides yields acylhydrazides. These reactions introduce new functional groups and opportunities for further diversification.

The table below summarizes the differential reactivity that enables the synthesis of diverse pyridine derivatives.

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| C2-Fluoro | SNAr | RONa, RSNa, R2NH | Alkoxy, Thioether, Amino |

| C2-Fluoro | Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Aryl |

| C2-Fluoro | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl |

| C3-Hydrazino | Condensation | Aldehydes, Ketones | Hydrazone |

| C3-Hydrazino | Acylation | Acid Chlorides, Anhydrides | Acylhydrazide |

Design of Ring-Fused Systems

The 3-hydrazino group, in conjunction with the adjacent pyridine ring nitrogen, is an ideal precursor for the construction of fused nitrogen-containing heterocycles. This is achieved through cyclization reactions where the hydrazine nitrogen atoms act as nucleophiles.

A common strategy involves reacting the hydrazine with a reagent containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to the pyridine core. For example:

Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyl compounds or their equivalents would lead to the formation of a fused pyrazole (B372694) ring. Pyrazole derivatives are known to be of significant biological interest. nih.gov

wikipedia.orgwikipedia.orglibretexts.orgTriazolo[4,3-a]pyridines: Cyclization with reagents such as orthoesters, cyanogen (B1215507) bromide, or acid chlorides can yield fused 1,2,4-triazole (B32235) rings. mdpi.com These ring systems are prevalent in medicinal chemistry.

Pyrido[2,3-b]pyrazines: In a related synthetic pathway, the reaction of 3-amino-2-fluoropyridines with activated 2H-azirines proceeds via nucleophilic addition followed by an intramolecular SNAr cyclization, displacing the fluoride to form the fused pyrazine (B50134) ring. researchgate.net A similar strategy could be envisioned starting from this compound to construct other fused systems.

The synthesis of fused heterocycles is a powerful method for creating rigid, three-dimensional structures with potential applications in materials science and medicinal chemistry. ias.ac.innih.gov The use of hydrazine derivatives as precursors in [3+2] cycloaddition reactions is also a well-established method for constructing five-membered heterocyclic rings. bohrium.com

Spectroscopic and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Fluoro-3-hydrazinopyridine by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and identifying the position of the fluorine atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazino (-NHNH₂) group. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (spin-spin splitting) are influenced by the electronic effects of both the fluorine and hydrazino substituents. For the related compound 2-hydrazinopyridine (B147025), aromatic protons are observed between δ 6.66 and 8.14 ppm. chemicalbook.comchemicalbook.com The protons of the hydrazino group are expected to appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration, due to hydrogen bonding and chemical exchange. In 2-hydrazinopyridine, these are observed at δ 5.78 (-NH) and δ 3.81 (-NH₂). chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the fluorine (C-2) is expected to show a large one-bond coupling constant (¹JC-F), a characteristic feature of fluorinated organic compounds. magritek.com The other ring carbons will also exhibit smaller, long-range couplings to the fluorine atom (²JC-F, ³JC-F, etc.), which can be complex to interpret but provide valuable structural information. magritek.com For comparison, the carbon signals in unsubstituted pyridine appear at δ 150.1 (C2/C6), 124.2 (C3/C5), and 136.3 (C4) ppm.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. wikipedia.org A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides a direct probe of the fluorine's electronic environment. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to subtle structural changes. wikipedia.orgthermofisher.com The fluorine signal will be split by adjacent protons on the pyridine ring, providing further confirmation of its location.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H | ||

| Pyridine CH | ~ 6.5 - 8.5 | Doublets, Triplets (or complex multiplets) due to H-H and H-F coupling |

| -NH- | Variable, broad | Singlet (broad) |

| -NH₂ | Variable, broad | Singlet (broad) |

| ¹³C | ||

| C-2 | ~ 155 - 165 | Doublet (large ¹JC-F) |

| C-3 | ~ 120 - 130 | Doublet (²JC-F) |

| C-4, C-5, C-6 | ~ 110 - 150 | Doublets or singlets with small JC-F |

| ¹⁹F | ||

| C2-F | ~ -60 to -90 (relative to CFCl₃) | Multiplet due to coupling with aromatic protons |

Note: Predicted values are based on typical ranges for substituted fluoropyridines and may vary.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. thermofisher.comspectroscopyonline.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. gatewayanalytical.com

Key expected vibrational modes for this compound include:

N-H Stretching: The hydrazino group will exhibit characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region. Typically, primary amines (-NH₂) show two bands corresponding to asymmetric and symmetric stretching, while secondary amines (-NH-) show a single band.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at frequencies above 3000 cm⁻¹. pw.edu.pl

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400-1625 cm⁻¹ region. elixirpublishers.com

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated around 1600-1650 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1300 cm⁻¹ range, which is a highly characteristic peak for fluoroaromatic compounds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Hydrazino (-NHNH₂) | N-H Stretch | 3200 - 3500 | Medium |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Hydrazino (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Medium to Strong |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1625 | Medium to Strong |

| Fluoro (-F) | C-F Stretch | 1100 - 1300 | Strong |

Note: Frequencies are approximate and can be influenced by the molecular environment and hydrogen bonding.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₅H₆FN₃), the calculated monoisotopic mass is 127.05 Da. uni.lu In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 128.06. uni.lu The fragmentation pattern under techniques like Electron Ionization (EI) can provide valuable structural clues. Common fragmentation pathways for such compounds may include the loss of neutral molecules like N₂H₄, HN₃, or HF, and cleavage of the pyridine ring. whitman.edu

UV-Visible spectroscopy probes the electronic transitions within the molecule, typically π → π* and n → π* transitions for aromatic and heteroaromatic compounds. masterorganicchemistry.comrsc.org Pyridine itself exhibits absorption bands around 250-270 nm. The presence of the electron-donating hydrazino group and the electron-withdrawing fluoro group on the pyridine ring is expected to cause a shift in the absorption maxima (λmax) compared to the parent pyridine. researchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity. rsc.org

Computational and Quantum Chemical Studies

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insight into the molecular properties of substituted pyridines. ias.ac.inresearcher.life Calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can be employed to:

Optimize Molecular Geometry: Predict ground-state molecular structures, including bond lengths and angles, which can be compared with X-ray crystallography data. researcher.life

Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the assignment of experimental FT-IR and Raman spectra. ijcce.ac.ir NMR chemical shifts can also be computed to support experimental assignments.

Analyze Electronic Structure: Determine the distribution of electron density and map the Molecular Electrostatic Potential (MEP), which identifies electron-rich and electron-poor regions of the molecule.

Examine Frontier Molecular Orbitals: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. ias.ac.inijcce.ac.ir

These computational studies provide a theoretical framework for understanding the structure, stability, and reactivity of this compound. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and understanding the molecular geometry and electronic properties of heterocyclic compounds. By solving approximations of the Schrödinger equation, DFT allows for the optimization of molecular structures, yielding precise information on bond lengths, bond angles, and dihedral angles. These theoretical calculations are often performed to complement and validate experimental data obtained from techniques like X-ray crystallography.

For pyridine derivatives, DFT methods, particularly using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G++(d,p)), have been shown to provide results that are in good agreement with experimental findings. In studies of related hydrazone derivatives of pyridine, the initial geometry for DFT calculations is typically based on X-ray diffraction data. The optimization process then refines this structure to its lowest energy state in the gas phase.

For instance, in a computational analysis of a hydrazone derivative of 2-hydrazinopyridine, DFT calculations successfully reproduced the experimentally observed molecular structure with only minor discrepancies, which are often attributed to the fact that calculations model the molecule in an isolated gaseous state, whereas experimental data reflects the molecule in a solid crystal lattice with intermolecular interactions. The ring bond distances in fluoropyridines are generally similar to those in pyridine, with a notable exception being the shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine (B1216828).

The electronic structure is also elucidated through DFT, providing insights into the distribution of electron density across the molecule. Mulliken atomic charge analysis, for example, can predict the partial charges on each atom, revealing electronegativity effects and potential sites for electrostatic interactions. Fluorination is known to increase the electronegativity of the compound.

| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) |

| Bond Lengths | C-F | ~1.35 | Data not available |

| C-N (Pyridine Ring) | ~1.34 - 1.38 | Data not available | |

| N-N (Hydrazine) | ~1.38 | Data not available | |

| Bond Angles | C-C-C (Pyridine Ring) | ~118-121° | Data not available |

| C-N-C (Pyridine Ring) | ~117-119° | Data not available | |

| Note: The theoretical values are representative estimations based on DFT calculations of similar fluorinated and hydrazinyl pyridine derivatives. Specific experimental data for this compound was not available. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to promote an electron to an unoccupied orbital. This is associated with higher chemical reactivity and lower kinetic stability.

DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. For pyridine and its derivatives, the introduction of different functional groups significantly affects the HOMO-LUMO gap. For example, studies on various 2-fluoropyridine derivatives have shown that substitutions can alter the energy gap, thereby tuning the molecule's reactivity. One study found that among several derivatives, 6-fluoropyridine-3-amine exhibited the lowest HOMO-LUMO gap, indicating a higher propensity for chemical reaction. The distribution of the HOMO and LUMO electron densities across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively.

| Compound Class | Typical HOMO-LUMO Gap (eV) | Implied Reactivity |

| Pyridine | ~6.24 | Moderate |

| Pyridine with Electron-Donating Group (e.g., -NH2) | ~5.63 | Higher |

| Pyridine with Electron-Withdrawing Group (e.g., -CHO) | ~4.95 | Highest |

| Fluorinated Aromatics | ~3.85 - 4.32 | Variable |

| Note: These values are illustrative and based on DFT B3LYP/6-31G(d,p) calculations for pyridine and its substituted derivatives, as well as other fluorinated compounds. The exact value for this compound requires specific calculation. |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry, particularly DFT, provides an invaluable method for predicting and interpreting the spectroscopic characteristics of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. By calculating these parameters for an optimized molecular geometry, researchers can make detailed assignments of experimental spectra, confirm molecular structures, and understand the electronic environment of atoms.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)). The calculated frequencies often show a systematic deviation from experimental values due to the approximations inherent in the method and the fact that calculations are performed on isolated molecules. To correct for this, the computed wavenumbers are typically scaled by a factor to improve agreement with experimental data. For palladium complexes of 2-hydrazinopyridine, theoretical IR spectra calculated via DFT have shown low relative error when compared to experimental spectra, aiding in the assignment of complex vibrational modes, such as M-N and M-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The agreement between calculated and experimental NMR data serves as strong evidence for the proposed structure. In studies of hydrazine (B178648) derivatives, the results of theoretical and experimental ¹H and ¹³C NMR have been reported to be concordant. The accuracy of these predictions can be influenced by the choice of the DFT functional and the geometric optimization protocol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to probe experimentally. DFT calculations are central to this field, allowing researchers to map out the potential energy surface of a reaction and identify the most favorable pathway.

The process typically involves:

Geometry Optimization: The structures of reactants, products, and all potential intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure provides a snapshot of the bond-breaking and bond-forming processes.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) frequencies, while a true transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is determined by the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

In the context of heterocyclic chemistry, DFT has been used to study nucleophilic substitution reactions on chloropyridines and chlorodiazines. These studies calculate the activation energies for different pathways, helping to explain observed differences in reactivity between isomers. For halogenated pyridines, DFT has also been used to determine potential energy curves for processes like dissociative electron attachment. While specific studies on the reaction mechanisms of this compound are not detailed, these established computational methodologies provide a robust framework for investigating its reactivity in various chemical transformations.

Applications in Advanced Chemical Research

Utilization in Coordination Chemistry

2-Fluoro-3-hydrazinopyridine has emerged as a versatile building block in the field of coordination chemistry. Its unique molecular architecture, featuring a pyridine (B92270) ring, a fluorine substituent, and a reactive hydrazine (B178648) moiety, allows for the design and synthesis of a diverse array of metal complexes with varied coordination modes and potential catalytic applications.

Ligand Design for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, dictating the ultimate structure, reactivity, and properties of metal complexes. This compound offers several key features that make it an attractive component for ligand design. The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands. This modular approach allows for the systematic variation of the steric and electronic properties of the resulting ligand by choosing different carbonyl precursors.

Table 1: Examples of Metal Complexes with Hydrazone Ligands Derived from Pyridine Moieties

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

| Rhenium(I) | Acyl-hydrazone | 6 | Octahedral | researchgate.net |

| Iron(III) | Hydrazone Schiff base | 6 | Octahedral | chemistryjournal.net |

| Chromium(III) | Hydrazone Schiff base | 6 | Octahedral | chemistryjournal.net |

| Titanium(III) | Hydrazone Schiff base | 6 | Octahedral | chemistryjournal.net |

| Vanadyl(IV) | Hydrazone Schiff base | 5 | Square pyramidal | chemistryjournal.net |

| Zinc(II) | Chalcone derivative | 4 | Square planar | derpharmachemica.com |

Exploration of Coordination Modes and Geometries

Hydrazone ligands derived from 2-hydrazinopyridine (B147025) derivatives can exhibit various coordination modes, leading to a range of coordination geometries around the metal center. The most common coordination mode is as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the imine nitrogen of the hydrazone. In some cases, the hydrazone ligand can be deprotonated to act as an anionic bidentate ligand, which can influence the charge and reactivity of the complex.

Studies on related hydrazone ligands containing a pyridine group have shown that the coordination geometry around the metal ion is often octahedral. For instance, in rhenium(I) complexes with acyl-hydrazone ligands, the metal center adopts a distorted octahedral geometry with the ligand acting as a bidentate N,N-donor. researchgate.net Similarly, iron(III), chromium(III), and titanium(III) complexes with hydrazone Schiff base ligands have been reported to exhibit octahedral geometries. chemistryjournal.net However, other geometries are also possible, such as the square planar geometry observed in some zinc(II) complexes with chalcone-derived ligands containing a pyridine moiety. derpharmachemica.com

Development of Catalytic Systems

Metal complexes of hydrazone ligands have garnered significant interest for their potential applications in catalysis. The ability to fine-tune the steric and electronic properties of the ligand allows for the rational design of catalysts for specific organic transformations. While the catalytic applications of complexes derived specifically from this compound are an emerging area of research, the broader class of hydrazone-metal complexes has shown promise in various catalytic reactions.

The development of new catalysts is a key area of chemical research, and metal-ligand catalysis is a powerful tool for achieving a wide range of chemical transformations. The synthesis and evaluation of metal complexes with ligands derived from this compound could lead to the development of novel catalysts for important reactions such as cross-coupling, hydrogenation, and oxidation.

Role in Agrochemical Research

The pyridine ring is a key structural motif in a large number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov this compound serves as a valuable intermediate in the synthesis of novel agrochemical candidates, providing a versatile scaffold for the introduction of diverse functional groups.

Intermediate for Novel Agrochemical Synthesis

The primary application of 2-hydrazinopyridine derivatives in the agrochemical industry is as a versatile intermediate for the synthesis of more complex and biologically active molecules. google.com The hydrazine moiety is a reactive handle that can be readily transformed into a variety of other functional groups or used to construct heterocyclic rings, which are common features in many pesticides.

The presence of the fluorine atom in this compound is particularly significant. The introduction of fluorine into organic molecules can have a profound impact on their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This often leads to enhanced biological activity and improved performance of the resulting agrochemical. The synthesis of pyridine-based agrochemicals often involves the use of intermediate derivatization methods, where a common core structure is modified to create a library of related compounds for biological screening. nih.gov

Development of New Herbicide and Pesticide Scaffolds

The unique combination of a fluorinated pyridine ring and a reactive hydrazine group makes this compound a valuable building block for the development of new herbicide and pesticide scaffolds. The pyridine core is a well-established pharmacophore in agrochemical design, and the ability to introduce further diversity through the hydrazine functionality allows for the exploration of new chemical space.

Researchers in the agrochemical industry are constantly seeking to discover new molecules with novel modes of action to combat the development of resistance in target pests and weeds. By using versatile intermediates like this compound, chemists can efficiently synthesize a wide range of derivatives for high-throughput screening, accelerating the discovery of new and effective crop protection agents. The development of novel pesticides is crucial for maintaining agricultural productivity and ensuring food security. nih.gov

Application in Material Science

While the primary application of this compound is centered in medicinal chemistry, its distinct structural features—a fluorinated pyridine core combined with a reactive hydrazine group—make it a compound of interest for materials science. Its potential is being explored as a precursor for specialty polymers and in the development of advanced functional materials. A related compound, 3-Chloro-2-hydrazinopyridine (B1363166), has been investigated for its potential in creating novel materials, including polymers and coatings that require specific chemical properties chemimpex.com.

Precursor for Specialty Polymers and Coatings

The hydrazine moiety of this compound offers a reactive site for polymerization reactions. Hydrazine and its derivatives can undergo condensation reactions with difunctional compounds like dialdehydes or diacyl chlorides to form long-chain polymers. For instance, research has demonstrated the synthesis of polymers based on s-triazine bishydrazino derivatives, showcasing the utility of the hydrazine group in forming polymer backbones mdpi.com. This reactivity suggests that this compound could be employed as a monomer or a cross-linking agent to synthesize specialty polymers. The incorporation of the fluoropyridine unit into a polymer chain could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Analytical Reagent Development

The hydrazine functional group is well-established in analytical chemistry as a reactive handle for the derivatization of carbonyl compounds (aldehydes and ketones) nih.govresearchgate.netresearchgate.netunitedchem.com. This compound can serve as an effective derivatization agent, particularly for analyses involving liquid chromatography-mass spectrometry (LC-MS). The parent compound, 2-hydrazinopyridine, is an established reagent for this purpose nih.govmdpi.com.

The underlying principle involves a condensation reaction between the hydrazine group of this compound and the carbonyl group of an aldehyde or ketone. This reaction forms a stable hydrazone, also known as a Schiff base nih.govmdpi.com. This chemical modification serves several analytical purposes:

Increased Molecular Weight and Ionization Efficiency: The addition of the fluoropyridinyl moiety increases the molecular weight of the analyte and can improve its ionization efficiency in a mass spectrometer, leading to better sensitivity.

Improved Chromatographic Separation: The resulting hydrazone is typically more hydrophobic than the original carbonyl compound, which can enhance its retention and separation on reverse-phase HPLC columns mdpi.com.

Introduction of a UV-Active Chromophore: The pyridine ring acts as a chromophore, allowing for UV detection in HPLC analysis unitedchem.com.

This derivatization technique is crucial for the accurate detection and quantification of low-level carbonyl compounds in complex matrices such as biological fluids, water, and air samples researchgate.netunitedchem.comnih.gov.

| Carbonyl Compound Class | Example Analytes | Analytical Technique |

| Aldehydes | Formaldehyde, Acetaldehyde, Benzaldehyde | HPLC-UV, LC-MS |

| Ketones | Acetone, Cyclohexanone | HPLC-UV, LC-MS |

| Carboxylic Acids | (Requires activation) | LC-MS |

Strategic Intermediate in Medicinal Chemistry Research Programs

The most significant and well-documented application of this compound is its role as a strategic intermediate and versatile building block in medicinal chemistry and drug discovery google.com. The presence of both a fluorinated pyridine ring and a nucleophilic hydrazine group in one molecule provides a powerful platform for constructing complex, biologically active molecules.

Synthesis of Drug Candidates and Intermediates

Hydrazinopyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals chemimpex.comgoogle.com. A clear example of this is the development of a two-step synthesis for a drug candidate intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine. This process highlights the industrial relevance and strategic importance of the hydrazinyl pyridine core in constructing more complex molecules destined for pharmaceutical development.

Building Blocks for Diverse Heterocyclic Scaffolds in Drug Discovery

The true synthetic power of this compound lies in its ability to serve as a precursor for a wide array of heterocyclic scaffolds, which form the core of many modern drugs. The hydrazine moiety is a key functional group for building fused and unfused ring systems.

A primary transformation involves the reaction of the hydrazine group with 1,3-dicarbonyl compounds or their equivalents to construct pyrazole (B372694) rings. This reaction is a cornerstone of heterocyclic synthesis. By starting with this compound, medicinal chemists can readily generate substituted 3-fluoropyridinyl-pyrazoles. This scaffold is of high interest in drug discovery due to the prevalence of pyrazole-containing drugs.

Furthermore, the hydrazine group can be transformed into other functionalities or used in cyclization reactions to create other important heterocyclic systems, such as:

Triazoles: Through reaction with appropriate one-carbon synthons.

Pyridazines: By reacting with 1,4-dicarbonyl systems.

Fused systems like Pyrazolopyridines: Where the hydrazine condenses with a partner to form a new ring fused to the original pyridine structure.

The fluorine atom on the pyridine ring is a critical feature, as the incorporation of fluorine is a common strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The combination of the versatile hydrazine group with the electronically modified fluoropyridine ring makes this compound a highly valuable building block for generating novel and diverse molecular architectures for drug discovery programs .

| Precursor | Reagent Class | Resulting Heterocyclic Scaffold |

| This compound | 1,3-Dicarbonyl Compounds | Pyrazoles |

| This compound | 1,4-Dicarbonyl Compounds | Pyridazines |

| This compound | Orthoesters/Formic Acid | Triazoles |

| This compound | α,β-Unsaturated Ketones | Pyrazolines |

Exploration of Structure-Activity Relationships for Research Leads

The exploration of the structure-activity relationship (SAR) of this compound is a critical area of research for the development of novel therapeutic agents and other advanced chemical applications. By systematically modifying the chemical structure of this parent compound, researchers can elucidate the key molecular features responsible for its biological activity and optimize its properties for specific targets. The core structure, featuring a pyridine ring substituted with a fluorine atom and a hydrazine group, offers multiple points for chemical modification, each with the potential to significantly influence the compound's efficacy, selectivity, and pharmacokinetic profile.

The primary focus of SAR studies on this compound derivatives often involves modifications at three key positions: the hydrazine moiety, the fluorine atom, and the pyridine ring itself. Alterations to the hydrazine group, for instance by forming hydrazones through condensation with various aldehydes and ketones, can introduce a wide range of substituents that can interact with biological targets. The nature of these substituents, including their electronic properties, steric bulk, and hydrogen bonding capacity, can dramatically alter the biological activity of the resulting derivatives.

Similarly, the fluorine atom at the 2-position of the pyridine ring plays a crucial role in modulating the electronic properties of the entire molecule. Its high electronegativity can influence the pKa of the pyridine nitrogen and affect the binding affinity of the compound to its target. SAR studies may involve replacing the fluorine with other halogens or electron-withdrawing groups to probe the importance of this feature. Furthermore, substitutions at other positions on the pyridine ring can be explored to enhance target engagement and improve physicochemical properties.

Detailed Research Findings

While specific, comprehensive SAR studies focused exclusively on a broad series of this compound derivatives are not extensively documented in publicly available literature, the principles of SAR can be inferred from research on related classes of compounds, such as substituted hydrazinopyridines and other fluorinated heterocycles.

In the context of kinase inhibition, a common target for pyridine-containing compounds, the pyridine nitrogen often acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The presence and position of substituents on the pyridine ring, such as the fluorine atom in this compound, can fine-tune the basicity of this nitrogen and thereby modulate the binding affinity.

The following interactive data table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how different substitutions might influence their inhibitory activity against a hypothetical kinase. This data is illustrative and based on general principles of medicinal chemistry.

From this hypothetical data, several SAR trends can be observed. The formation of a hydrazone with a phenyl group (Derivative A) appears to enhance the inhibitory activity compared to the parent compound. The introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring (Derivative B) further improves potency, suggesting that electronic effects play a significant role in target binding. Conversely, an electron-donating methoxy group (Derivative C) slightly reduces the activity compared to the unsubstituted phenyl derivative. Modifications to the pyridine ring, such as the addition of small alkyl groups (Derivatives D and E), seem to be detrimental to the activity in this hypothetical model.

These illustrative findings underscore the importance of systematic structural modification in elucidating the SAR of this compound and its derivatives. Such studies are invaluable for guiding the design of more potent and selective research leads for a variety of applications in advanced chemical research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and sustainable synthetic methods for obtaining 2-Fluoro-3-hydrazinopyridine and its derivatives is a cornerstone of future research. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. A patent describes a process for synthesizing 2-hydrazinopyridine (B147025) derivatives by reacting pyridine (B92270) halide with hydrazine (B178648) hydrate (B1144303). Future efforts will likely focus on greener alternatives that minimize waste and improve safety.

One promising direction is the application of C-H fluorination techniques. Inspired by enzymatic processes, methods for direct C-H fluorination in aqueous media at room temperature are being explored. Such an approach, if adaptable to the pyridine scaffold, would represent a significant advancement in the synthesis of fluorinated heterocycles. Another avenue of interest is mechanochemical synthesis, which involves conducting reactions in a ball mill with minimal or no solvent. This technique has shown promise for the formation of fluorinated N-heterocycles and aligns with the principles of green chemistry by reducing solvent usage.

Further research into catalytic systems, such as the use of palladium or platinum catalysts for hydrogen substitution reactions, could also lead to more efficient and selective syntheses. The exploration of multicomponent reactions (MCRs) offers another strategy for the streamlined synthesis of complex fluorinated molecules from simple precursors in a single step.

Table 1: Emerging Green Synthesis Strategies for Fluorinated Pyridines

| Strategy | Description | Potential Advantages |

| Direct C-H Fluorination | Introduction of a fluorine atom directly onto a C-H bond of the pyridine ring. | Atom economy, reduced number of steps, potentially milder conditions. |

| Mechanochemical Synthesis | Use of mechanical force (e.g., ball milling) to initiate and sustain chemical reactions. | Reduced solvent use, potential for altered reactivity and selectivity. |

| Catalytic Hydrogen Substitution | Employment of catalysts to facilitate the replacement of hydrogen with other functional groups. | Increased reaction rates and selectivity. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, and diversity of accessible structures. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for higher yields and cleaner reactions. |

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-withdrawing fluorine atom and the nucleophilic hydrazino group dictates the regioselectivity and reactivity of the molecule in various reactions.

Future mechanistic studies could employ a combination of computational modeling and experimental techniques to elucidate the pathways of key reactions. For instance, investigating the mechanism of nucleophilic aromatic substitution (SNAr) at the 2-position, which is activated by the adjacent nitrogen and fluorine atoms, could provide valuable insights for controlling the synthesis of 2-substituted derivatives. Understanding the factors that govern the site-selectivity of fluorination on the pyridine ring is another area ripe for exploration.

Furthermore, the hydrazino moiety can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. Detailed mechanistic studies of these transformations, for example, the formation of pyrazole (B372694) or triazine rings, would enable the rational design of novel polycyclic compounds with potentially interesting biological or material properties.

Development of New Derivatization Strategies

The hydrazino group in this compound is a prime target for derivatization, offering a handle to introduce a wide range of functional groups and to conjugate the molecule to other chemical entities. Hydrazine-based reagents are well-established for the derivatization of carbonyl compounds to enhance their detection in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Future research in this area will likely focus on developing novel derivatization reagents based on the this compound scaffold. These new reagents could be designed to improve ionization efficiency, chromatographic separation, and sensitivity for the analysis of specific classes of molecules. For example, analogs of 2-hydrazinopyridine with greater hydrophobicity have been shown to improve retention in reversed-phase LC systems.

Beyond analytical applications, new derivatization strategies can be employed to synthesize libraries of compounds for biological screening. The reaction of the hydrazino group with various electrophiles can generate a diverse set of hydrazones, amides, and other derivatives. The synthesis of hydrazide-hydrazone derivatives and their subsequent use in heterocyclization reactions has been shown to produce compounds with antitumor activity.

Expansion into Novel Material Science Applications

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, making them attractive for applications in material science. The strong carbon-fluorine bond enhances thermal and chemical stability, while the high electronegativity of fluorine can influence the frontier molecular orbital energy levels.

For this compound, these properties open up possibilities for its use as a building block in the synthesis of novel organic materials. One area of particular interest is organic electronics, where fluorinated compounds are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPV_s_). The electron-withdrawing nature of the fluorinated pyridine ring can facilitate electron injection and transport, making it a candidate for n-type or ambipolar semiconducting materials.

The hydrazino group provides a reactive site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could be exploited to create functional polymers with tailored optical or electronic properties. The potential for hydrazone derivatives to be used in light-emitting diodes and for the synthesis of polymers has been noted.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Rationale | Potential Compound Class |

| Organic Light-Emitting Diodes (OLEDs) | The fluorinated pyridine core can tune electronic properties for efficient charge transport and emission. | Emitting layer or electron-transport layer materials. |

| Organic Field-Effect Transistors (OFETs) | Enhanced stability and electron-accepting properties due to the C-F bond. | n-type or ambipolar semiconductor materials. |

| Functional Polymers | The hydrazino group allows for incorporation into polymer backbones or as pendant groups. | Polymers with tailored optical, electronic, or thermal properties. |

| Specialized Coatings | The inherent stability of fluorinated compounds can impart durability and resistance. | High-performance coatings with enhanced environmental resistance. |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound can be significantly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of compounds, which is invaluable in drug discovery and materials science.

Automated platforms can be employed to perform parallel synthesis of derivatives of this compound in miniaturized formats, such as 96- or 1536-well plates. This allows for the systematic variation of substituents and reaction conditions to optimize properties or identify hits for a particular application. The use of acoustic dispensing technology for nanoscale synthesis further reduces material consumption and waste.

Following synthesis, high-throughput screening assays can be used to evaluate the synthesized compounds for desired properties. For example, in a drug discovery context, libraries of this compound derivatives could be rapidly screened for binding to a biological target using techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST). In materials science, automated platforms can be used to screen for properties such as fluorescence or conductivity. The ability to automate the entire workflow, from synthesis to analysis, will be a key driver of future research in this area.

Conclusion

Summary of Research Significance

2-Fluoro-3-hydrazinopyridine stands as a pyridine (B92270) derivative with notable potential primarily due to its combination of a reactive hydrazino group and the modulating effects of a fluorine atom. The hydrazino moiety is a versatile functional group, well-established as a precursor to a variety of heterocyclic systems and as a ligand for metal coordination. The presence of fluorine can significantly alter the electronic properties, metabolic stability, and binding affinity of molecules, a strategy widely employed in drug discovery. mdpi.com

The primary research significance of this compound lies in its role as a potential synthetic intermediate. The nucleophilic nature of the hydrazino group allows for reactions such as condensation with carbonyl compounds to form hydrazones, and cyclization reactions to generate various fused heterocyclic systems. These derivative compounds are often explored for their biological activities.

Prospective Impact on Chemical Sciences and Related Fields

The prospective impact of this compound is intrinsically linked to the broader utility of fluorinated pyridines and hydrazine (B178648) derivatives in applied chemical sciences.

In medicinal chemistry , fluorinated building blocks are crucial for the development of new therapeutic agents. mdpi.com Strategic fluorination can enhance a drug candidate's metabolic stability and improve its binding to target proteins. Hydrazine-containing compounds and their derivatives, such as hydrazides, have been investigated for a wide spectrum of biological activities. Therefore, this compound could serve as a valuable scaffold for generating libraries of novel compounds for biological screening.

In materials science , pyridine derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The specific coordination properties imparted by the fluoro and hydrazino substituents could lead to new materials with unique catalytic, luminescent, or gas-adsorption properties. Furthermore, hydrazine derivatives can be utilized in the synthesis of specialized polymers and dyes, suggesting that this compound could be a monomer or intermediate in the creation of functional materials with tailored properties.

While extensive, detailed research on the specific applications of this compound is not yet widely published, its structural motifs point towards a promising future as a versatile building block in the ongoing development of new drugs and advanced materials. Further exploration and characterization of this compound and its derivatives are necessary to fully realize its potential impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-hydrazinopyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves hydrazine substitution on fluorinated pyridine precursors. A common approach is reacting 3-fluoro-2-chloropyridine with hydrazine hydrate under reflux in ethanol. Optimization includes controlling stoichiometry (1:1.2 molar ratio of chloropyridine to hydrazine) and reaction time (8–12 hours) to minimize byproducts like diazenes. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane 1:3) . For scale-up, inert atmospheres (N₂) reduce oxidation risks.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm hydrazine substitution (N–H signals at δ 3.5–4.5 ppm) and fluorine coupling patterns (³J₃-F ~12 Hz).

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1250 cm⁻¹).

- HPLC-MS : Ensure purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and compare with reference standards from NIST or PubChem .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber glass vials under argon at –20°C. Avoid prolonged exposure to moisture, which can hydrolyze the hydrazine group to form pyrazoles. Regular stability assays (e.g., HPLC every 3 months) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?